N-(3-Chloro-4-methylphenyl)-2-methyloxolan-3-amine
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Overview
Description
N-(3-Chloro-4-methylphenyl)-2-methyloxolan-3-amine is an organic compound that belongs to the class of oxolane derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-methylphenyl)-2-methyloxolan-3-amine typically involves the reaction of 3-chloro-4-methylaniline with an appropriate oxolane derivative under controlled conditions. One common method involves the use of acetic acid as a solvent, which facilitates the reaction and ensures high yields and purity . The reaction conditions, such as temperature and reaction time, are optimized to achieve the desired product with minimal by-products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-4-methylphenyl)-2-methyloxolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The chloro group in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various halides facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
N-(3-Chloro-4-methylphenyl)-2-methyloxolan-3-amine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Chloro-4-methylphenyl)-2-methyloxolan-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: A compound with similar structural features but different functional groups.
N-(3-Chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide: Another related compound with a different substitution pattern on the phenyl ring.
Uniqueness
N-(3-Chloro-4-methylphenyl)-2-methyloxolan-3-amine is unique due to its specific combination of a chloro-substituted phenyl ring and an oxolane ring
Properties
Molecular Formula |
C12H16ClNO |
---|---|
Molecular Weight |
225.71 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-methyloxolan-3-amine |
InChI |
InChI=1S/C12H16ClNO/c1-8-3-4-10(7-11(8)13)14-12-5-6-15-9(12)2/h3-4,7,9,12,14H,5-6H2,1-2H3 |
InChI Key |
VQVNKMZNWRUUJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)NC2=CC(=C(C=C2)C)Cl |
Origin of Product |
United States |
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